molecular formula C40H48N8O9S B1674633 Gastrin hexapeptide CAS No. 20994-88-1

Gastrin hexapeptide

カタログ番号: B1674633
CAS番号: 20994-88-1
分子量: 816.9 g/mol
InChIキー: VWZHQHYITNKMDA-FLIXOAOSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gastrin hexapeptide is a hexapeptide from porcine antral mucosa.

科学的研究の応用

Scientific Research Applications

  • Gastrointestinal Disorders
    • Acid Secretion Regulation : Gastrin hexapeptide is pivotal in stimulating gastric acid secretion. Studies demonstrate that it enhances the secretion of hydrochloric acid from parietal cells by activating the cholecystokinin B receptor . This mechanism is critical for digestion and maintaining gastric pH levels.
    • Incretin Effect : Research indicates that this compound may exhibit an incretin-like effect, enhancing insulin secretion in response to glucose . This property could be beneficial for developing therapies for diabetes management.
  • Cancer Research
    • Tumor Growth Promotion : this compound has been implicated in promoting the growth of certain cancers, particularly gastric and colorectal cancers. Elevated levels of gastrin are associated with increased cell proliferation and angiogenesis in tumor tissues . For instance, studies have shown that gastrin-17 can stimulate proliferation in esophageal cancer cell lines through COX-2 expression .
    • Therapeutic Targeting : The antagonism of gastrin receptors is being explored as a therapeutic strategy to inhibit tumor growth. Novel gastrin antagonists have demonstrated efficacy in reducing gastrin-induced acid secretion and potentially limiting cancer progression .
  • Metabolic Disorders
    • Obesity and Diabetes : this compound's role in glucose metabolism has led to investigations into its potential use as a treatment for obesity and type 2 diabetes. By enhancing insulin secretion and improving β-cell function, gastrin analogs could contribute to better glycemic control .

Case Studies and Clinical Trials

  • Hypergastrinemia Management : A study on patients receiving proton pump inhibitors (PPIs) revealed that prolonged hypergastrinemia could lead to enhanced β-cell function under certain conditions. However, results have been inconsistent across trials .
  • Gastric Cancer Treatment : Clinical trials exploring the use of gastrin antagonists in patients with gastric cancer have shown promise, suggesting that targeting gastrin signaling pathways may inhibit tumor growth effectively .

Data Table: Summary of Applications

Application AreaMechanism/EffectRelevant Studies
Gastrointestinal HealthStimulates gastric acid secretion ,
Diabetes ManagementEnhances insulin secretion ,
Cancer TherapyPromotes tumor growth; potential for antagonism ,
Metabolic DisordersInvolvement in glucose metabolism ,

特性

CAS番号

20994-88-1

分子式

C40H48N8O9S

分子量

816.9 g/mol

IUPAC名

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C40H48N8O9S/c1-58-16-15-30(38(55)48-33(20-35(51)52)40(57)47-31(36(42)53)18-23-7-3-2-4-8-23)46-39(56)32(19-25-21-43-29-10-6-5-9-27(25)29)45-34(50)22-44-37(54)28(41)17-24-11-13-26(49)14-12-24/h2-14,21,28,30-33,43,49H,15-20,22,41H2,1H3,(H2,42,53)(H,44,54)(H,45,50)(H,46,56)(H,47,57)(H,48,55)(H,51,52)/t28-,30-,31-,32-,33-/m0/s1

InChIキー

VWZHQHYITNKMDA-FLIXOAOSSA-N

SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N

異性体SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N

正規SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

配列

YGWMDF

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

gastrin C-terminal hexapeptide
gastrin hexapeptide
Tyr-Gly-Trp-Met-Asp-Phe-NH2

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gastrin hexapeptide
Reactant of Route 2
Gastrin hexapeptide
Reactant of Route 3
Gastrin hexapeptide
Reactant of Route 4
Gastrin hexapeptide
Reactant of Route 5
Gastrin hexapeptide
Reactant of Route 6
Gastrin hexapeptide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。